molecular formula C20H20N2O4 B386361 N,N'-bis(4-acetylphenyl)butanediamide

N,N'-bis(4-acetylphenyl)butanediamide

Cat. No.: B386361
M. Wt: 352.4g/mol
InChI Key: VJFBKBQVYFUMOL-UHFFFAOYSA-N
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Description

N,N'-bis(4-acetylphenyl)butanediamide is a bisamide compound featuring a four-carbon (butanediamide) backbone with 4-acetylphenyl substituents on both nitrogen atoms. The acetyl group at the para position of the phenyl rings introduces electron-withdrawing effects, which may influence solubility, reactivity, and biological interactions compared to other substituents .

Properties

Molecular Formula

C20H20N2O4

Molecular Weight

352.4g/mol

IUPAC Name

N,N'-bis(4-acetylphenyl)butanediamide

InChI

InChI=1S/C20H20N2O4/c1-13(23)15-3-7-17(8-4-15)21-19(25)11-12-20(26)22-18-9-5-16(6-10-18)14(2)24/h3-10H,11-12H2,1-2H3,(H,21,25)(H,22,26)

InChI Key

VJFBKBQVYFUMOL-UHFFFAOYSA-N

SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)CCC(=O)NC2=CC=C(C=C2)C(=O)C

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)CCC(=O)NC2=CC=C(C=C2)C(=O)C

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Key structural variations in bisamide derivatives include:

  • Substituent type : Electron-withdrawing (e.g., acetyl, trifluoromethyl) vs. electron-donating (e.g., hydroxyl, methyl).
  • Chain length : Ethanediamide (2C), propanediamide (3C), and butanediamide (4C) backbones.
Table 1: Structural Comparison of Bisamide Derivatives
Compound Name Substituents Backbone Key Properties/Applications References
N,N'-bis(4-acetylphenyl)butanediamide 4-acetylphenyl 4C Hypothesized antimycobacterial activity*
N,N'-bis(2-hydroxyphenyl)butanediamide 2-hydroxyphenyl 4C Crystallizes in monoclinic P21/c; studied for crystal packing
N,N'-bis[3,5-bis(CF₃)phenyl]butanediamide 3,5-bis(trifluoromethyl)phenyl 4C Enhanced lipophilicity; potential agrochemical use
N,N'-bis(4-ethylphenyl)butanediamide 4-ethylphenyl 4C Molecular weight: 324.4 g/mol; limited solubility in polar solvents
2-phenyl-N,N'-bis(pyridin-4-ylcarbonyl)butanediamide Pyridin-4-ylcarbonyl 4C Microwave-synthesized; antifungal activity

*Inferred from analogs like N,N'-bis(3,4-dichlorophenyl)butanediamide, which inhibits mycobacterial growth .

Substituent Impact :

  • Acetyl groups : Increase molecular polarity but may reduce aqueous solubility due to steric hindrance. This contrasts with hydroxyl groups (e.g., in N,N'-bis(2-hydroxyphenyl)butanediamide), which enhance hydrogen bonding and solubility .
Antimycobacterial Activity:
  • Chain Length : N,N'-bis(3,4-dichlorophenyl)butanediamide (4C backbone) shows higher antimycobacterial activity than longer-chain analogs. Activity decreases with increased chain length due to reduced solubility .
  • Substituents : Chlorophenyl and acetylphenyl derivatives may exhibit similar efficacy, but direct comparisons are lacking.
Antifungal Activity:
  • The pyridinyl derivative (2-phenyl-N,N'-bis(pyridin-4-ylcarbonyl)butanediamide) demonstrated significant antifungal activity, likely due to metal chelation capabilities. Acetylphenyl analogs may show comparable effects if they exhibit similar binding modes .

Yield Considerations :

  • N,N'-diarylbutanediamides generally achieve moderate yields (50–70%) under standard conditions .
  • Microwave methods may enhance yields by 10–15% compared to traditional heating .

Physical Properties

  • Solubility : Acetyl and trifluoromethyl groups reduce aqueous solubility compared to hydroxyl or methyl substituents. For example, N,N'-bis(4-ethylphenyl)butanediamide is less soluble in polar solvents than its hydroxylated analog .
  • Crystallinity: N,N'-bis(2-hydroxyphenyl)butanediamide forms stable monoclinic crystals (space group P21/c), while acetylated analogs may exhibit different packing due to steric effects .

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